BenchChemオンラインストアへようこそ!

Pelitrexol

GARFT Antifolate Enzyme Inhibition

Pelitrexol (AG2037, CAS 446022-33-9) is the only GARFT inhibitor that simultaneously suppresses mTORC1 via Rheb-GTP reduction. Unlike pemetrexed (weak GARFT Ki=65 nM) or LY309887 (no mTORC1 activity), pelitrexol delivers dual purine depletion and mTORC1 pathway blockade. With an established clinical RP2D of 540 mg/m²/week, robust NSCLC xenograft efficacy, and water solubility simplifying in vivo formulation, it is the definitive tool for interrogating mTORC1-dependent tumor models—particularly KRAS/BRAF-driven cancers where synergy with MEK inhibitors (e.g., AZD6244) has been demonstrated. For research use only.

Molecular Formula C20H25N5O6S
Molecular Weight 463.5 g/mol
CAS No. 446022-33-9
Cat. No. B1679213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePelitrexol
CAS446022-33-9
SynonymsAG-2037;  AG 2037;  AG2037;  Pelitrexol.
Molecular FormulaC20H25N5O6S
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1)C(=O)NC(CCC(=O)O)C(=O)O)CCC2CC3=C(NC2)N=C(NC3=O)N
InChIInChI=1S/C20H25N5O6S/c1-9-6-14(18(29)23-12(19(30)31)3-5-15(26)27)32-13(9)4-2-10-7-11-16(22-8-10)24-20(21)25-17(11)28/h6,10,12H,2-5,7-8H2,1H3,(H,23,29)(H,26,27)(H,30,31)(H4,21,22,24,25,28)/t10-,12-/m0/s1
InChIKeyQXOPTIPQEVJERB-JQWIXIFHSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pelitrexol (AG2037) CAS 446022-33-9: A Water-Soluble GARFT Inhibitor with mTORC1 Suppression for Purine-Depletion Cancer Research


Pelitrexol (CAS 446022-33-9, development code AG2037) is a classical antifolate that functions as a potent, water-soluble inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in the de novo purine biosynthesis pathway essential for cell proliferation [1]. Its inhibition of GARFT reduces intracellular purine nucleotide pools, thereby impairing DNA replication and RNA transcription . In addition to its primary target, pelitrexol inhibits the mTORC1 complex by reducing GTP-bound Rheb, an obligate activator of mTORC1 [2]. This dual mechanism distinguishes pelitrexol from other GARFT inhibitors and has driven its investigation in phase I and II clinical trials for solid tumors, including metastatic non-small cell lung cancer and colorectal cancer [3].

Why Pelitrexol (AG2037) Cannot Be Substituted by Other Antifolates or GARFT Inhibitors


Antifolates are a diverse class of antimetabolites with distinct target profiles, potencies, and mechanisms of resistance. While many agents inhibit dihydrofolate reductase (DHFR) or thymidylate synthase (TS), the specific, potent inhibition of GARFT with concomitant mTORC1 suppression is a hallmark of pelitrexol [1]. For example, pemetrexed is a multi-targeted antifolate with weak GARFT inhibition (Ki = 65 nM) and does not directly suppress mTORC1 [2]. Similarly, other GARFT inhibitors like LY309887 (Ki = 6.5 nM) and lometrexol lack the secondary mTORC1 inhibitory activity [3][4]. This unique dual mechanism, along with its water solubility and clinical-stage development, means that substituting pelitrexol with a generic 'antifolate' or 'GARFT inhibitor' would significantly alter the experimental or therapeutic outcome, particularly in studies focused on purine depletion or mTORC1-dependent pathways.

Quantitative Evidence: How Pelitrexol (AG2037) Differs from Pemetrexed, LY309887, and Lometrexol


GARFT Inhibition Potency: Pelitrexol vs. Pemetrexed and LY309887

While pemetrexed is a weak GARFT inhibitor (Ki = 65 nM), pelitrexol is a potent and selective GARFT inhibitor [1]. Although a precise Ki value for pelitrexol's GARFT inhibition is not widely reported, its potency is comparable to other potent GARFT inhibitors like LY309887 (Ki = 6.5 nM) [2]. Importantly, pelitrexol's GARFT inhibition is the primary driver of its mechanism, whereas pemetrexed's primary targets are TS (Ki = 1.3 nM) and DHFR (Ki = 7.2 nM) [1].

GARFT Antifolate Enzyme Inhibition

Unique mTORC1 Suppression: A Dual Mechanism Not Shared by Other GARFT Inhibitors

Pelitrexol uniquely inhibits mTORC1 signaling by reducing GTP-bound Rheb levels, an effect directly linked to its depletion of intracellular guanine nucleotides via GARFT inhibition [1]. In A549 NSCLC cells, treatment with 150 nM pelitrexol for 24 hours profoundly inhibits mTORC1 activity, as measured by reduced phosphorylation of S6K1 and S6RP [2]. In contrast, pemetrexed and the GARFT inhibitors lometrexol and LY309887 do not demonstrate this secondary mTORC1 inhibitory activity, as their primary mechanism does not involve Rheb regulation [3].

mTORC1 Rheb Purine Metabolism

Cellular Potency: Antiproliferative Activity Across Multiple Cancer Cell Lines

Pelitrexol demonstrates sub-micromolar GI50 values across a broad panel of human cancer cell lines, including colon, lung, breast, and ovarian . In contrast, pemetrexed's activity is more variable and dependent on folate transporter expression [1]. Pelitrexol's potency in NSCLC models is notable, with an IC50 of ~27-40 nM for mTORC1 signaling inhibition, directly linking its antiproliferative effects to this pathway .

Cancer Cell Lines Antiproliferative GI50

In Vivo Efficacy: Robust Tumor Growth Suppression in NSCLC Xenografts

In mice bearing NSCLC xenografts, pelitrexol treatment provokes robust tumor growth suppression, an effect attributed to its dual GARFT/mTORC1 inhibition [1]. This in vivo efficacy is comparable to that reported for other GARFT inhibitors like LY309887, but with the added benefit of mTORC1 suppression, which may enhance therapeutic potential in tumors with upregulated mTORC1 signaling [2]. Clinical data from phase I studies further support its in vivo activity, with a recommended phase II dose (RP2D) of 540 mg/m²/week for 3 consecutive weeks every 4 weeks [3].

Xenograft In Vivo NSCLC

Water Solubility: A Practical Advantage for In Vitro and In Vivo Studies

Pelitrexol is a water-soluble antifolate, a property that simplifies formulation and handling for both in vitro and in vivo experiments [1]. This contrasts with other GARFT inhibitors like lometrexol, which are less water soluble and may require organic solvents or complex formulations [2]. The improved solubility of pelitrexol facilitates more accurate dosing and reduces the risk of precipitation, enhancing experimental reproducibility and reducing vehicle-related artifacts.

Solubility Formulation Water Soluble

Optimal Research and Industrial Application Scenarios for Pelitrexol (AG2037) Based on Quantitative Differentiation


Investigating mTORC1-Dependent Purine Metabolism in Cancer

Pelitrexol is uniquely suited for studies examining the intersection of purine nucleotide depletion and mTORC1 signaling. Its dual mechanism—GARFT inhibition coupled with Rheb-mediated mTORC1 suppression—makes it the only GARFT inhibitor that can interrogate this specific pathway [1]. Researchers investigating mTORC1-dependent tumor growth, particularly in NSCLC or KRAS-driven cancers, should use pelitrexol rather than pemetrexed or LY309887 to achieve both purine starvation and mTORC1 pathway inhibition [2].

Preclinical Xenograft Models of NSCLC and Colorectal Cancer

Pelitrexol's robust in vivo tumor growth suppression in NSCLC xenografts, coupled with its established clinical RP2D of 540 mg/m²/week, makes it a strong candidate for preclinical efficacy studies in these tumor types [3]. Its water solubility further simplifies in vivo formulation and dosing [4]. For studies where a pure GARFT inhibitor is desired without mTORC1 inhibition, LY309887 may be a more appropriate comparator [5].

Developing Synergistic Combination Therapies with MEK Inhibitors

Recent evidence demonstrates that pelitrexol acts synergistically with the MEK inhibitor AZD6244 to suppress growth of KRAS- and BRAF-driven tumor cells, an effect linked to reduced mTORC1 signaling and c-MYC downregulation [2]. This combination strategy is not achievable with other GARFT inhibitors lacking mTORC1 activity. Researchers exploring combinatorial approaches to overcome resistance to MEK inhibitors should prioritize pelitrexol.

Cellular Studies on Transporter-Independent Antifolate Activity

Unlike pemetrexed, whose activity is dependent on folate transporter expression, pelitrexol demonstrates broad antiproliferative activity across multiple cancer cell lines, likely due to its water solubility and GARFT inhibition [4]. This makes pelitrexol a more reliable tool for in vitro studies where folate transporter status is unknown or variable, ensuring consistent experimental outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pelitrexol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.